Métabolite M4 du régorafénib

Vue d'ensemble

Description

Regorafenib metabolite M4 is a derivative of regorafenib, an orally administered multikinase inhibitor. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Metabolite M4 is one of the several metabolites formed during the biotransformation of regorafenib in the human body .

Applications De Recherche Scientifique

Regorafenib metabolite M4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of regorafenib.

Biology: Investigated for its role in cellular processes and its interaction with biological macromolecules.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in cancer therapy.

Industry: Utilized in the development of new therapeutic agents and in drug monitoring studies.

Mécanisme D'action

- These kinases play essential roles in normal cellular functions and pathological processes, including oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

- Additionally, it modulates the tumor microenvironment, impacting immune responses and tumor cell survival .

- Regorafenib metabolite M4 affects several pathways:

- Impact on Bioavailability : Co-administration with strong CYP3A4 inducers decreases Regorafenib exposure but increases M5 exposure .

- Cellular effects include reduced tumor growth, decreased angiogenesis, and altered immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Regorafenib Metabolite M4 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and uridine diphosphate glucuronosyltransferase (UGT) 1A9 . The main circulating metabolites of Regorafenib in human plasma are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), both of which have similar in vitro pharmacological activity and steady-state concentrations as Regorafenib .

Cellular Effects

Regorafenib Metabolite M4 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to be involved in a feedback loop of the pentose phosphate pathway (PPP) and PI3K/AKT signal pathway, driving resistance to Regorafenib in hepatocellular carcinoma (HCC) .

Molecular Mechanism

Regorafenib Metabolite M4 exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of PPP, regulates the PI3K/AKT activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Regorafenib Metabolite M4 change over time. It has been observed that total plasma exposure to each of the metabolites, M-2 and M-5, at steady state was comparable to that of the parent compound after administration of Regorafenib .

Dosage Effects in Animal Models

The effects of Regorafenib Metabolite M4 vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Regorafenib Metabolite M4 is involved in several metabolic pathways. The most relevant metabolic pathway in Regorafenib resistance in HCC is the pentose phosphate pathway (PPP) .

Transport and Distribution

Regorafenib Metabolite M4 is transported and distributed within cells and tissues. Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of regorafenib metabolite M4 involves multiple steps, starting from the parent compound, regorafenib. The process typically includes oxidation and reduction reactions, catalyzed by enzymes such as cytochrome P450 (CYP) 3A4 . The specific synthetic routes and reaction conditions for metabolite M4 are proprietary and developed by pharmaceutical companies like Bayer AG .

Industrial Production Methods: Industrial production of regorafenib and its metabolites, including M4, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for monitoring and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: Regorafenib metabolite M4 undergoes various chemical reactions, including:

Oxidation: Catalyzed by CYP3A4, leading to the formation of N-oxide derivatives.

Reduction: Involving the conversion of N-oxide back to the parent compound or other intermediates.

Substitution: Reactions involving the replacement of functional groups, often facilitated by enzymes.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide and molecular oxygen, in the presence of CYP3A4.

Reducing Agents: Including NADPH and other cofactors required by reductase enzymes.

Major Products: The major products formed from these reactions include various N-oxide derivatives and glucuronide conjugates .

Comparaison Avec Des Composés Similaires

Regorafenib Metabolite M2: Another major metabolite of regorafenib, known for its N-oxide structure.

Regorafenib Metabolite M5: A desmethyl derivative of regorafenib, also formed through CYP3A4-mediated metabolism.

Uniqueness: Regorafenib metabolite M4 is unique due to its specific structural modifications and its distinct pharmacokinetic profile. It exhibits different binding affinities and inhibitory activities compared to other metabolites, contributing to the overall therapeutic effects of regorafenib .

Activité Biologique

Regorafenib is an oral multi-kinase inhibitor primarily used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy is largely attributed to its active metabolites, particularly M2 and M5, while M4 has also garnered attention for its biological activity. This article explores the biological activity of Regorafenib metabolite M4, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and clinical implications.

Regorafenib metabolite M4 is involved in inhibiting several key signaling pathways associated with oncogenesis and tumor progression. It primarily acts on various receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and growth. The following are notable targets of M4:

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition leads to reduced angiogenesis.

- PDGFR (Platelet-Derived Growth Factor Receptor) : Impacts cellular proliferation and survival.

- KIT : Involved in hematopoiesis and cell proliferation.

- BRAF : A key player in the MAPK/ERK signaling pathway, which regulates cell division.

M4's action is characterized by its ability to modulate the tumor microenvironment, thereby influencing immune responses and tumor cell survival .

M4 is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP3A4. The compound undergoes various biochemical transformations including:

- Oxidation : Leading to the formation of N-oxide derivatives.

- Reduction : Conversion back to the parent compound or other intermediates.

- Substitution : Replacement of functional groups facilitated by enzymes.

These reactions contribute to the overall metabolic profile of regorafenib and its metabolites .

Pharmacokinetics (ADME)

The pharmacokinetics of Regorafenib metabolite M4 reveal significant insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After oral administration, regorafenib reaches peak plasma concentrations within 4 hours.

- Distribution : Highly protein-bound (approximately 99.5%).

- Metabolism : Primarily via CYP3A4 and UGT1A9, with M2 and M5 being the major active metabolites alongside M4.

- Excretion : About 71% of a single radiolabeled dose is excreted in feces; minimal renal excretion was noted for the parent compound .

Clinical Findings

Clinical studies have demonstrated that Regorafenib and its metabolites exhibit comparable pharmacological activities. For instance, a study indicated that total plasma exposure to M2 and M5 at steady state was similar to that of regorafenib itself. However, specific data on M4's clinical efficacy remain limited compared to its more studied counterparts .

Case Studies

- Phase II Study in Metastatic Colorectal Cancer :

- Drug Interaction Studies :

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Primary Targets | VEGFR, PDGFR, KIT, BRAF |

| Metabolic Pathway | CYP3A4 and UGT1A9 |

| Pharmacokinetics | High protein binding; significant fecal excretion |

| Clinical Relevance | Comparable activity to parent compound; limited direct studies on M4 |

Propriétés

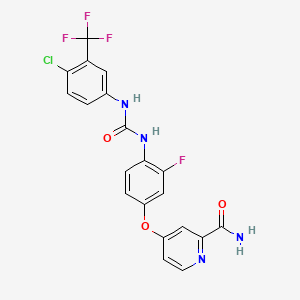

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAPQTJRMGFPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343498-72-5 | |

| Record name | BAY-751098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-751098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.